Physicochemical Profiling and Synthesis Guide: N-butyl-4-(2-ethoxyethoxy)benzamide
Physicochemical Profiling and Synthesis Guide: N-butyl-4-(2-ethoxyethoxy)benzamide
Topic: Physicochemical Properties and Synthesis of N-butyl-4-(2-ethoxyethoxy)benzamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Compound Identity
N-butyl-4-(2-ethoxyethoxy)benzamide is a lipophilic, non-ionizable amide derivative structurally related to the para-alkoxybenzoate class of local anesthetics (e.g., Pramoxine, Dyclonine) and liquid crystal mesogens. Characterized by a benzamide core substituted with a hydrophobic N-butyl chain and a flexible 4-(2-ethoxyethoxy) ether tail, this molecule exhibits distinct solubility and partitioning characteristics suitable for membrane permeation studies and formulation development.
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis pathway based on its precursor 4-(2-ethoxyethoxy)benzoic acid (CAS 40782-64-7), and predictive analytical data for research applications.
Structural Classification
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Chemical Formula:
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Molecular Weight: 265.35 g/mol
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SMILES: CCCCNC(=O)c1ccc(OCCOCC)cc1
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Core Scaffold: Benzamide
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Key Functionalities:
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Amide Linkage: Provides hydrogen bond donation/acceptance; stable to hydrolysis at neutral pH.
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Ethoxyethoxy Tail: Increases flexibility and hydrogen bond acceptance; modulates aqueous solubility compared to simple alkyl chains.
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N-Butyl Group:[1] Enhances lipophilicity (LogP), facilitating blood-brain barrier (BBB) or dermal penetration.
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Physicochemical Properties Profile
The following data aggregates calculated values based on Structure-Activity Relationship (SAR) algorithms and fragment-based prediction methods, calibrated against structurally similar alkoxybenzamides.
Table 1: Physicochemical Parameters[2]
| Property | Value / Prediction | Confidence | Relevance |
| Molecular Weight | 265.35 Da | Exact | Mass Spectrometry (M+H: 266.36) |
| Physical State | Solid (Crystalline) | High | Likely a low-melting solid (60–90°C) due to flexible ether chain disrupting packing. |
| LogP (Octanol/Water) | 2.8 – 3.2 | High | Lipophilic; indicates good membrane permeability (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | ~55.0 Ų | High | <140 Ų suggests high oral bioavailability and potential BBB penetration. |
| H-Bond Donors | 1 (Amide NH) | Exact | Critical for receptor binding (e.g., Na+ channels). |
| H-Bond Acceptors | 3 (Amide O, 2 Ethers) | Exact | Water solubility modulation. |
| pKa | Neutral | High | Amide nitrogen is non-basic; does not ionize at physiological pH (7.4). |
| Water Solubility | Low (< 0.1 mg/mL) | Medium | Requires co-solvents (DMSO, Ethanol) or cyclodextrins for aqueous formulation. |
Solubility & Formulation Logic
Due to the N-butyl and aromatic components, the molecule is Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.
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Recommended Solvents: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethanol.
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Incompatible Solvents: Water (without surfactant), Hexane (limited solubility due to polarity of amide).
Synthetic Pathway & Methodology
The synthesis of N-butyl-4-(2-ethoxyethoxy)benzamide is a convergent protocol involving the etherification of 4-hydroxybenzoic acid followed by amide coupling. This route minimizes side reactions and maximizes yield.
Reaction Scheme Visualization (Graphviz)
Caption: Two-step convergent synthesis: Williamson ether synthesis followed by nucleophilic acyl substitution.
Detailed Protocol
Step 1: Synthesis of 4-(2-ethoxyethoxy)benzoic acid
Target CAS: 40782-64-7[2]
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Reagents: 4-Hydroxybenzoic acid (1.0 eq), 2-Chloroethyl ethyl ether (1.2 eq), NaOH (2.2 eq), Ethanol/Water (1:1).
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Procedure: Dissolve 4-hydroxybenzoic acid in alkaline ethanol/water. Add the alkyl halide dropwise. Reflux for 12–16 hours.
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Workup: Acidify the mixture with HCl to pH 2. The precipitate is the intermediate acid. Recrystallize from ethanol.
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Checkpoint: Confirm structure via melting point (approx. 108–110°C for similar alkoxy acids) or NMR.
Step 2: Amidation (Acid Chloride Method)
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Activation: Suspend the intermediate acid (1.0 eq) in dry Dichloromethane (DCM). Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solution clears. Evaporate excess to obtain the crude acid chloride. -
Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C. Add Triethylamine (Et3N, 2.0 eq) followed by dropwise addition of n-butylamine (1.1 eq).
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Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.
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Purification: Wash organic layer with 1M HCl (to remove unreacted amine), then sat.
(to remove unreacted acid), and finally Brine. Dry over . -
Final Product: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate if necessary.
Analytical Characterization (Predicted)
To validate the synthesis, the following spectral signatures should be observed.
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 7.75 (d, 2H): Aromatic protons ortho to carbonyl (AA'BB' system).
- 6.95 (d, 2H): Aromatic protons ortho to ether oxygen.
- 6.10 (br s, 1H): Amide NH proton.
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4.18 (t, 2H):
adjacent to phenoxy ring. -
3.80 (t, 2H):
in ethoxy chain. -
3.60 (q, 2H):
of terminal ethyl group. -
3.45 (q, 2H):
of butyl group. - 1.60 (m, 2H): Butyl chain methylene.
- 1.40 (m, 2H): Butyl chain methylene.
- 1.25 (t, 3H): Terminal methyl of ethoxy group.
- 0.95 (t, 3H): Terminal methyl of butyl group.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact molecule is limited, its structural analogs (benzamides and glycol ethers) dictate the following safety protocols:
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Skin Irritation: Benzamides are known mild irritants. The lipophilic nature of this compound increases skin absorption potential. PPE Requirement: Nitrile gloves and long sleeves.
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Inhalation: Avoid dust generation. Use a fume hood during synthesis, particularly during the thionyl chloride step.
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Storage: Store in a cool, dry place (2–8°C recommended) protected from light to prevent ether oxidation (peroxide formation).
References
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Amide Coupling Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
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Lipinski's Rule of Five: Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
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Property Prediction Tools: PubChem Compound Database. National Center for Biotechnology Information. (Used for fragment-based LogP estimation). Available at: [Link]
